![molecular formula C16H22N2S2 B5810703 2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the benzyl moiety, which is further connected to the thiadiazole ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with sodium thiolate, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: Electrophilic substitution reactions can occur at the benzyl moiety, particularly at the positions ortho to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Brominated or nitrated derivatives of the benzyl moiety.
Scientific Research Applications
2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The thiadiazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and UV stabilizer.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized in the synthesis of various organic compounds.
Uniqueness
2-[(4-Tert-butyl-2,6-dimethylbenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its combination of a thiadiazole ring with a sulfanyl-linked benzyl moiety, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S2/c1-10-7-13(16(4,5)6)8-11(2)14(10)9-19-15-18-17-12(3)20-15/h7-8H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMXARVYPDAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CSC2=NN=C(S2)C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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